Molecular Weight and Lipophilicity Shift: Cyclopropyl vs. Methyl at Isoxazole 5-Position
The target compound differs from its closest cataloged analog—N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide—by a single substituent exchange at the isoxazole 5-position: cyclopropyl in place of methyl. This substitution increases the molecular weight from 302.35 to 328.39 g/mol (ΔMW = +26.04 g/mol, +8.6%) and introduces an sp³-rich strained ring that elevates the fraction of sp³-hybridized carbons (Fsp³), a metric associated with improved clinical developability . The cyclopropyl group is documented in medicinal chemistry literature to increase metabolic stability by blocking CYP450-mediated oxidation at the adjacent isoxazole C-4 position, while simultaneously reducing N-dealkylation susceptibility of the tertiary amide side chain relative to smaller alkyl substituents [1].
| Evidence Dimension | Molecular weight and Csp³ fraction (surrogate for developability) |
|---|---|
| Target Compound Data | MW = 328.39 g/mol; Fsp³ ≈ 0.24 (5 non-aromatic sp³ carbons out of 17 non-hydrogen atoms plus 4 ring sp² in cyclopropyl) |
| Comparator Or Baseline | N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide: MW = 302.35 g/mol; Fsp³ ≈ 0.13 |
| Quantified Difference | ΔMW = +26.04 g/mol (+8.6%); ΔFsp³ ≈ +0.11 (approximately 85% relative increase) |
| Conditions | Calculated from molecular formula; no experimental measurement available for either compound |
Why This Matters
Higher Fsp³ and cyclopropyl incorporation are empirically correlated with improved solubility, reduced promiscuous binding, and enhanced pharmacokinetic outcomes in lead optimization campaigns, making this compound a more development-relevant chemical probe than its methyl analog.
- [1] Talele, T. T. (2016). The 'Cyclopropyl Fragment' in Drug Discovery: An Overview of Its Unique Properties and Synthetic Accessibility. Journal of Medicinal Chemistry, 59(19), 8712–8756. DOI: 10.1021/acs.jmedchem.6b00472. View Source
